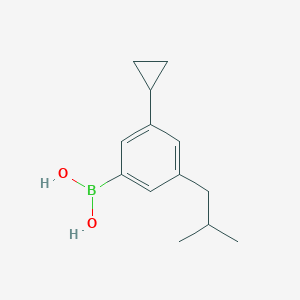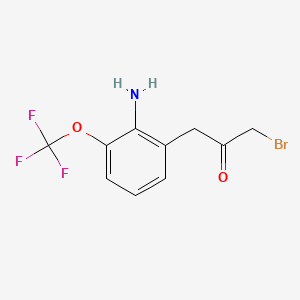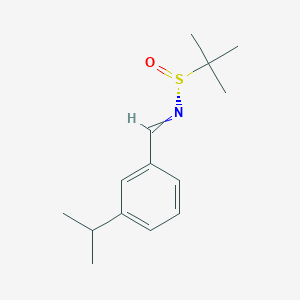
(R)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis, particularly in the formation of chiral amines and other nitrogen-containing compounds. The compound’s unique structure allows it to act as a chiral auxiliary or ligand in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with 3-isopropylbenzaldehyde. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfinamides.
Applications De Recherche Scientifique
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that target specific enzymes or receptors, contributing to the design of more effective and selective therapeutics.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary or ligand. By coordinating with metal catalysts or reacting with other chiral reagents, the compound can induce chirality in the resulting products. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomerically pure compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfonamide
- ®-N-(3-isopropylbenzylidene)-2-methylpropane-2-thioamide
Uniqueness
®-N-(3-isopropylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the sulfinamide group. This combination allows it to participate in a wide range of asymmetric synthesis reactions, making it a valuable tool in the production of chiral compounds. Its ability to form stable diastereomeric intermediates sets it apart from other similar compounds, providing greater control over the stereochemistry of the final products.
Propriétés
Formule moléculaire |
C14H21NOS |
|---|---|
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
(R)-2-methyl-N-[(3-propan-2-ylphenyl)methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C14H21NOS/c1-11(2)13-8-6-7-12(9-13)10-15-17(16)14(3,4)5/h6-11H,1-5H3/t17-/m1/s1 |
Clé InChI |
CCOPOAICKTXTQZ-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)C1=CC=CC(=C1)C=N[S@](=O)C(C)(C)C |
SMILES canonique |
CC(C)C1=CC=CC(=C1)C=NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
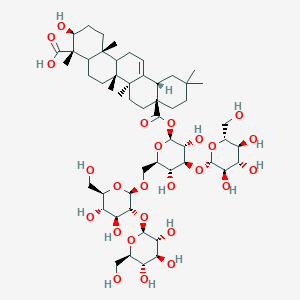
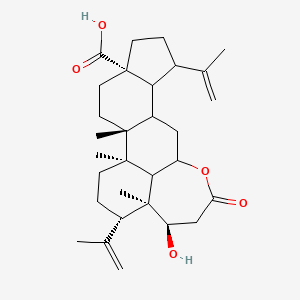

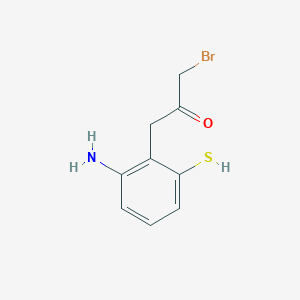
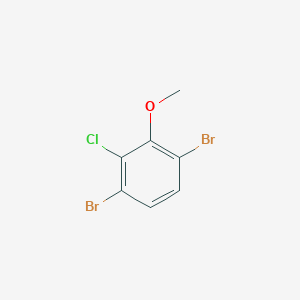
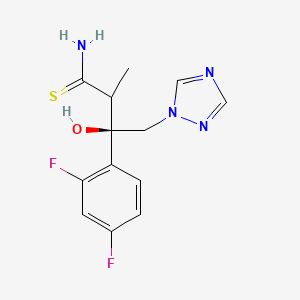

![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
